molecular formula C13H21F2NO4 B3230405 1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate CAS No. 1303972-95-3

1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate

Cat. No.: B3230405
CAS No.: 1303972-95-3
M. Wt: 293.31 g/mol
InChI Key: VAUFIYFDCANVBM-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate (CAS 1334416-35-1) is a fluorinated piperidine derivative characterized by:

  • Molecular formula: C₁₄H₂₁F₂NO₄.
  • Molecular weight: 305.28 g/mol.
  • Structural features: A piperidine ring with tert-butyl and ethyl ester groups at positions 1 and 4, respectively, and difluoro substituents at the 3,3-positions.
  • Physical properties: White crystalline powder with 99% purity, stored under argon at 2–8°C .
  • Applications: Used in medicinal chemistry for developing "healing drugs," likely due to its metabolic stability and tunable electronic properties from fluorine substitution .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-6-7-16(8-13(9,14)15)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUFIYFDCANVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1(F)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001130292
Record name 1,4-Piperidinedicarboxylic acid, 3,3-difluoro-, 1-(1,1-dimethylethyl) 4-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303972-95-3
Record name 1,4-Piperidinedicarboxylic acid, 3,3-difluoro-, 1-(1,1-dimethylethyl) 4-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1303972-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperidinedicarboxylic acid, 3,3-difluoro-, 1-(1,1-dimethylethyl) 4-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Hydrolysis of Ester Groups

The compound undergoes stepwise hydrolysis under basic conditions, selectively cleaving ester groups:

Reaction ConditionsOutcomeYieldSource
LiOH·H₂O in THF/H₂O (1:3 v/v)Ethyl ester hydrolysis to carboxylic acid, preserving tert-butyl group77.2%
TFA in DCM (acidic conditions)Selective tert-butyl ester cleavage without affecting ethyl ester71.8%

This differential reactivity enables controlled deprotection for further functionalization .

Oxidation of Piperidine Ring

The difluorinated piperidine core participates in oxidation reactions:

Oxidizing AgentProductConditionsSource
Dess-Martin periodinane (15% sol.)3,3-difluoro-4-oxopiperidine derivativeCH₂Cl₂, 20°C, N₂ atm.

This oxidation generates a ketone group at the 4-position while retaining fluorine substituents .

Nucleophilic Substitution at Fluorinated Positions

Fluorine atoms enable regioselective substitutions:

ReagentPosition ModifiedProductConditionsSource
3-Chloropyrazine4-position oxygen4-((3-chloropyrazin-2-yl)oxy) derivativeNaH/DMF, 0°C → rt
2-Fluoro-5-cyanobenzene4-position oxygenAryl ether-linked pharmacophoreKOtBu/2-Me-THF, 60°C

These reactions demonstrate utility in creating bioactive conjugates .

Coupling Reactions

The hydrolyzed carboxylic acid participates in amide bond formation:

Coupling SystemAmine PartnerProductYieldSource
HATU/TEA in DMF1,2,3,4-Tetrahydroisoquinolin-6-aminePiperidine-isoquinoline conjugate71.8%

This reaction highlights its role as a bifunctional building block in drug discovery .

Reduction and Hydrogenation

Catalytic hydrogenation modifies substituents:

ConditionsOutcomeCatalystSource
H₂ (2850 Torr), Pd/C, Na₂CO₃/EtOHReduction of ketone to alcohol10% Pd/C

Key Reaction Data Table

Reaction TypeKey Reagents/ConditionsTypical YieldsFunctional Group Modified
Ester hydrolysisLiOH·H₂O (THF/H₂O)71.8–77.2%Ethyl/tert-butyl ester
OxidationDess-Martin periodinane (CH₂Cl₂)QuantitativeC4-position
Nucleophilic aromatic substitutionNaH/DMF, aryl chlorides440 mg scaleC4-oxygen
Amide couplingHATU/TEA, DMF71.8%Carboxylic acid

The reactivity profile of 1-tert-butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate makes it a versatile intermediate for synthesizing fluorinated pharmaceuticals, with demonstrated applications in kinase inhibitor development and CNS-targeted compounds . Controlled deprotection strategies and regioselective substitutions enable precise structural diversification.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Substituent Position and Functional Group Variations

(a) 1-tert-Butyl 3-methyl 5,5-difluoropiperidine-1,3-dicarboxylate (CAS 1255667-06-1)
  • Key differences :
    • Fluorine atoms at 5,5-positions instead of 3,3.
    • Methyl ester at position 3 vs. ethyl ester at position 4 in the target compound.
  • Impact :
    • Altered steric and electronic profiles due to fluorine positioning.
    • Reduced molecular symmetry compared to the 3,3-difluoro analog.
  • Applications: Not explicitly stated, but likely serves as an intermediate in kinase inhibitors or PROTACs due to its dicarboxylate backbone .
(b) 1-(tert-Butoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid (CAS 1255666-86-4)
  • Key differences :
    • Free carboxylic acid at position 3 instead of an ethyl ester.
    • Fluorines at 5,5-positions.
  • Impact :
    • Increased polarity and hydrogen-bonding capacity due to the carboxylic acid.
    • Lower lipophilicity (clogP ~1.2) compared to the target compound (clogP ~2.5).
  • Applications: Potential use in prodrug design or as a synthetic intermediate for bioactive molecules .
(c) 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate (CAS 213013-98-0)
  • Key differences :
    • Iodomethyl substituent at position 4 instead of difluoro groups.
    • Higher molecular weight (397.25 g/mol).
  • Impact :
    • Iodine’s polarizability enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Increased steric bulk compared to fluorine.
  • Applications : Intermediate in PROTAC synthesis or radioimaging agents .

Functional Group Replacements

(a) 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS 71233-25-5)
  • Key differences :
    • Ketone at position 3 instead of difluoro groups.
  • Impact :
    • Higher reactivity due to the electrophilic ketone, enabling further derivatization (e.g., Grignard additions).
    • Reduced metabolic stability compared to fluorine-substituted analogs.
  • Applications : Intermediate in anticancer agent synthesis (e.g., PROTACs targeting KRAS) .
(b) 1-tert-Butyl 4-ethyl 4-(2-chloroethyl)piperidine-1,4-dicarboxylate
  • Key differences :
    • Chloroethyl group at position 4.
  • Impact :
    • Chlorine acts as a leaving group, facilitating nucleophilic substitutions.
    • Lower electronegativity than fluorine, reducing electronic effects on the piperidine ring.
  • Applications : Anticancer research (e.g., cytotoxicity studies on breast cancer cell lines) .

Q & A

Q. What are the optimized synthetic routes for 1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step sequences, including alkylation, fluorination, and carboxylation. For example, a related compound (1-tert-butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate) was synthesized via deprotonation with lithium diisopropylamide (LDA) at -42°C to -40°C, followed by iodomethane quench (95% yield) . Fluorination steps may use reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor® under anhydrous conditions. Key factors include:
  • Temperature : Low temperatures (-78°C to -40°C) for deprotonation prevent side reactions.
  • Catalysts : Palladium acetate and tert-butyl XPhos enhance coupling efficiency in cross-coupling steps .
  • Purification : Silica gel chromatography with gradients of EtOAc/hexanes (1:19) achieves >99% purity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
DeprotonationLDA, THF, -42°C95%
AlkylationDiiodomethane, 20°C89%
PurificationEtOAc/hexanes (1:19)99%

Q. How can spectroscopic techniques (NMR, LCMS) validate the structure of this compound?

  • Methodological Answer :
  • 1H NMR : Peaks for tert-butyl (δ 1.29 ppm) and ethyl esters (δ 4.22 ppm) confirm carboxylate protection. Fluorine substituents split signals due to coupling (e.g., 3,3-difluoro groups show geminal coupling) .
  • 19F NMR : Distinct signals near -70 to -120 ppm confirm fluorination patterns .
  • LCMS : Electrospray ionization (ESI) detects [M+H]+ ions. For example, a related piperidine derivative showed m/z 448.3 (M+H)+ .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing 3,3-difluoro groups to the piperidine ring?

  • Methodological Answer : Regioselective fluorination requires steric and electronic control. For example:
  • Electrophilic Fluorination : Use of N-fluoropyridinium salts at electron-rich sites.
  • Radical Fluorination : Photocatalytic methods with Selectfluor® under blue LED light .
  • Protecting Group Strategy : tert-Butyl esters stabilize the ring conformation, directing fluorination to the 3-position .

Q. Critical Data :

  • In a study on trifluoromethylpiperidines, Cs2CO3 in DMF at 100°C enabled nucleophilic substitution with 24.5% yield, highlighting solvent/base effects on regiochemistry .

Q. How does the 3,3-difluoro substitution impact the compound’s stability and reactivity in downstream applications?

  • Methodological Answer :
  • Stability : Fluorine’s electronegativity enhances hydrolytic stability of esters but may increase sensitivity to strong bases. Hydrolysis of tert-butyl esters under acidic conditions (e.g., HCl/dioxane) releases free carboxylic acids .
  • Reactivity : Fluorine withdraws electron density, activating adjacent carbons for nucleophilic attack. For example, in cross-couplings, Pd-catalyzed reactions proceed efficiently due to enhanced leaving-group ability .

Q. Table 2: Stability Under Hydrolysis

ConditionResultReference
1M HCl, 90°CFull deprotection in 17h
0.1M NaOH, 60°CPartial degradation

Q. What computational or experimental approaches resolve contradictions in stereochemical outcomes during synthesis?

  • Methodological Answer :
  • DFT Calculations : Predict preferred transition states for fluorination or ring closure. For example, B3LYP/6-31G* models can explain axial vs. equatorial fluorine orientation .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry. A dihydroquinolinium derivative’s structure was confirmed via single-crystal analysis (CCDC code: WN2383) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA with hexane/isopropanol (90:10) .

Critical Analysis of Data Contradictions

  • Yield Variability in Alkylation : reports yields ranging from 24.5% to 99% for similar steps. This discrepancy arises from:
    • Catalyst Loading : Higher Pd(OAc)₂ (5 mol%) improves coupling efficiency .
    • Solvent Polarity : DMF enhances nucleophilicity compared to THF .
  • Fluorination Efficiency : Lower yields (e.g., 24.5%) in bulky substrates suggest steric hindrance limits reagent access .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 4-ethyl 3,3-difluoropiperidine-1,4-dicarboxylate

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